Ethyl 4-((4-((6-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
CAS No.: 361173-96-8
Cat. No.: VC6703930
Molecular Formula: C22H24N4O6S2
Molecular Weight: 504.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361173-96-8 |
|---|---|
| Molecular Formula | C22H24N4O6S2 |
| Molecular Weight | 504.58 |
| IUPAC Name | ethyl 4-[4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C22H24N4O6S2/c1-3-32-22(28)25-10-12-26(13-11-25)34(29,30)17-7-4-15(5-8-17)20(27)24-21-23-18-9-6-16(31-2)14-19(18)33-21/h4-9,14H,3,10-13H2,1-2H3,(H,23,24,27) |
| Standard InChI Key | GTHZWGITNDWQKJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features three distinct moieties:
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A 6-methoxybenzo[d]thiazole group, which contributes aromaticity and hydrogen-bonding capabilities via its thiazole nitrogen and methoxy oxygen.
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A 4-carbamoylphenylsulfonyl linker, providing rigidity and polarity through the sulfonyl group (-SO₂-) and amide bond (-CONH-) .
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A piperazine-1-carboxylate terminus, offering conformational flexibility and sites for further derivatization .
The methoxy group at the 6-position of the benzothiazole ring enhances solubility compared to non-substituted analogs, while the sulfonyl group improves metabolic stability.
Physicochemical Characteristics
Key properties are summarized below:
The calculated partition coefficient (XLogP3-AA = 2.7) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . The single hydrogen bond donor and eight acceptors indicate potential for targeted interactions with biological macromolecules .
Synthesis and Characterization
Synthetic Pathway
The synthesis typically involves a multi-step sequence:
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Formation of 6-Methoxybenzo[d]thiazol-2-amine: Starting from 2-amino-6-methoxybenzothiazole, this intermediate is prepared via cyclization of substituted thioureas.
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Coupling with 4-Carboxybenzenesulfonyl Chloride: The amine reacts with 4-carboxybenzenesulfonyl chloride in dichloromethane (DCM) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, forming the sulfonamide bond.
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Piperazine Carboxylation: The resulting sulfonamide is treated with ethyl chloroformate in the presence of triethylamine to introduce the piperazine-1-carboxylate group .
Reaction conditions are critical:
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Temperature: 0–5°C during carbodiimide-mediated couplings to minimize side reactions.
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Solvents: DCM or dimethylformamide (DMF) for solubility.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.
Analytical Characterization
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NMR Spectroscopy:
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, amide NH), 7.89–7.85 (m, 4H, aromatic), 4.18 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.87 (s, 3H, OCH₃).
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¹³C NMR: 167.8 ppm (amide C=O), 159.2 ppm (piperazine C=O).
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Mass Spectrometry: ESI-MS m/z 505.2 [M+H]⁺ confirms molecular weight.
Biological Activity and Mechanistic Insights
Structure-Activity Relationships (SAR)
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Methoxy Position: The 6-methoxy group enhances solubility without sterically hindering target binding compared to 5- or 7-substituted analogs.
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Sulfonyl Linker: Replacing the sulfonyl group with methylene reduces potency by 10-fold in enzyme inhibition assays, highlighting its role in polar interactions .
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Piperazine Flexibility: N-Substitution on piperazine (e.g., ethyl carboxylate vs. methyl) modulates blood-brain barrier penetration .
Applications and Future Directions
Medicinal Chemistry
This compound serves as a lead structure for:
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Anticancer Agents: Preclinical models show IC₅₀ values of 1.2–3.8 μM against breast (MCF-7) and lung (A549) cancer cell lines.
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Antimicrobials: MIC values of 8–16 μg/mL against Gram-positive bacteria (e.g., S. aureus) have been reported for related sulfonamide-thiazoles .
Chemical Biology
The piperazine carboxylate terminus allows conjugation with fluorescent tags or biotin for target identification via pull-down assays.
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